molecular formula C9H17NO2S B14261694 4-Thiazolidinecarboxylic acid, 2-(1,1-dimethylethyl)-, methyl ester CAS No. 166516-86-5

4-Thiazolidinecarboxylic acid, 2-(1,1-dimethylethyl)-, methyl ester

Cat. No.: B14261694
CAS No.: 166516-86-5
M. Wt: 203.30 g/mol
InChI Key: UHABWJACUPYRDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Thiazolidinecarboxylic acid, 2-(1,1-dimethylethyl)-, methyl ester is a chemical compound with the molecular formula C9H17NO2S and a molecular weight of 203.3 g/mol . This compound is known for its unique structure, which includes a thiazolidine ring, a carboxylic acid group, and a methyl ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinecarboxylic acid, 2-(1,1-dimethylethyl)-, methyl ester typically involves the reaction of thiazolidine-4-carboxylic acid with tert-butyl alcohol and methanol in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinecarboxylic acid, 2-(1,1-dimethylethyl)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or reduced thiazolidine derivatives .

Scientific Research Applications

4-Thiazolidinecarboxylic acid, 2-(1,1-dimethylethyl)-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Thiazolidinecarboxylic acid, 2-(1,1-dimethylethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The thiazolidine ring and ester group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

CAS No.

166516-86-5

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

methyl 2-tert-butyl-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C9H17NO2S/c1-9(2,3)8-10-6(5-13-8)7(11)12-4/h6,8,10H,5H2,1-4H3

InChI Key

UHABWJACUPYRDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1NC(CS1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.